Fasudil dihydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

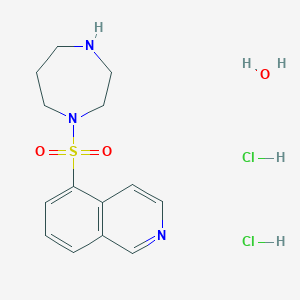

C14H21Cl2N3O3S |

|---|---|

分子量 |

382.3 g/mol |

IUPAC名 |

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrate;dihydrochloride |

InChI |

InChI=1S/C14H17N3O2S.2ClH.H2O/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;;/h1,3-5,7,11,15H,2,6,8-10H2;2*1H;1H2 |

InChIキー |

VVFNNIZQBKKYSC-UHFFFAOYSA-N |

正規SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.O.Cl.Cl |

製品の起源 |

United States |

Foundational & Exploratory

Fasudil Dihydrochloride: A Technical Guide to its Neuronal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasudil dihydrochloride, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a promising therapeutic agent for a variety of neurological disorders.[1][2] Initially approved for the treatment of cerebral vasospasm following subarachnoid hemorrhage, its neuroprotective and neuro-regenerative properties have garnered significant attention within the scientific community.[3][4] This technical guide provides an in-depth exploration of the core mechanism of action of fasudil in neurons, focusing on its molecular targets, downstream signaling cascades, and functional consequences. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of ROCK inhibition in the central nervous system.

Core Mechanism of Action: Inhibition of Rho-Kinase (ROCK)

The primary molecular target of fasudil is Rho-kinase (ROCK), a serine/threonine kinase that acts as a critical downstream effector of the small GTPase RhoA.[4][5] The RhoA/ROCK signaling pathway is a central regulator of actin cytoskeleton dynamics, which plays a pivotal role in numerous neuronal processes, including neurite outgrowth, axon guidance, synaptic plasticity, and cell survival.[6][7][8] Fasudil competitively binds to the ATP-binding site of ROCK, thereby inhibiting its kinase activity.[5] This inhibition prevents the phosphorylation of downstream ROCK substrates, leading to a cascade of cellular events that underlie the pleiotropic effects of fasudil on neurons.

Quantitative Data on Fasudil's Inhibitory Activity

The inhibitory potency of fasudil and its active metabolite, hydroxyfasudil, against ROCK and other kinases has been quantified in various studies. This data is crucial for understanding its selectivity and designing effective experimental and therapeutic dosing regimens.

| Compound | Target | Parameter | Value | Reference |

| Fasudil (HA-1077) | ROCK1 | Ki | 0.33 µM | [9] |

| Fasudil (HA-1077) | ROCK2 | IC50 | 0.158 µM | [9] |

| Fasudil | ROCK I | IC50 | 385 nM | [10] |

| Fasudil | ROCK II | IC50 | 344 nM | [10] |

| Hydroxyfasudil | ROCK | IC50 | 0.9 - 18 µM | [5] |

| Fasudil (HA-1077) | PKA | IC50 | 4.58 µM | [9] |

| Fasudil (HA-1077) | PKC | IC50 | 12.30 µM | [9] |

| Fasudil (HA-1077) | PKG | IC50 | 1.650 µM | [9] |

Key Signaling Pathways Modulated by Fasudil in Neurons

Fasudil's inhibition of ROCK instigates changes in several critical signaling pathways that govern neuronal function and survival.

The ROCK/LIMK/Cofilin Pathway and Neurite Outgrowth

One of the most well-characterized pathways influenced by fasudil is the ROCK/LIM kinase (LIMK)/cofilin cascade, which regulates actin filament dynamics. Activated ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[6] Inactivation of cofilin leads to the stabilization of actin filaments and inhibits neurite outgrowth. By inhibiting ROCK, fasudil prevents the inactivation of cofilin, promoting actin filament disassembly and facilitating neurite extension and axonal regeneration.[11]

The ROCK/MYPT1/MLC Pathway and Neuronal Apoptosis

ROCK also promotes actomyosin contractility by phosphorylating the myosin-binding subunit of myosin light chain phosphatase (MYPT1), which inactivates it, and by directly phosphorylating the myosin light chain (MLC).[7] This pathway is implicated in neuronal apoptosis. Fasudil, by inhibiting ROCK, reduces the phosphorylation of MYPT1 and MLC, thereby mitigating apoptotic signaling cascades.[12][13]

Crosstalk with other Neuroprotective Pathways

Fasudil's neuroprotective effects are also mediated through its interaction with other signaling pathways. For instance, ROCK can phosphorylate and activate Phosphatase and Tensin Homolog (PTEN), which in turn inhibits the pro-survival PI3K/Akt pathway. By inhibiting ROCK, fasudil can disinhibit the PI3K/Akt pathway, leading to enhanced neuronal survival.[14][15]

Functional Consequences in Neurons

The modulation of these signaling pathways by fasudil translates into several beneficial functional outcomes in neurons.

Promotion of Neurite Outgrowth and Axonal Regeneration

Numerous studies have demonstrated that fasudil promotes neurite outgrowth in various neuronal cell types.[11][16][17][18] This effect is critical for recovery from neuronal injury and for establishing proper neural circuits.

| Cell Type | Fasudil Concentration | Effect on Neurite Outgrowth | Reference |

| NT2 Neurons | 10 µM | 125% of control neurite length | [16] |

| NT2 Neurons | 100 µM | 175% of control neurite length | [16] |

| C17.2 Neural Stem Cells | 5-100 µM | Dose-dependent increase in neurite-bearing cells | [17] |

| Primary Neurons | Not specified | Significantly prolonged neurite length (mean 6.6 µm vs 4.1 µm in control) | [10] |

| Neuro-2a cells | 200 µmol/L | Reversed kainic acid-induced inhibition of neurite outgrowth | [11] |

Modulation of Synaptic Plasticity

Fasudil has been shown to influence synaptic plasticity, the cellular basis of learning and memory. While it may not significantly alter the expression of several key synaptic proteins, it can affect synaptic vesicle dynamics and the phosphorylation state of synaptic proteins like synapsin1.[19][20][21] This suggests a role for fasudil in modulating the efficiency of synaptic transmission.

Neuroprotection

Fasudil exhibits potent neuroprotective effects in various models of neuronal injury, including ischemia, neurotoxicity, and neurodegenerative diseases.[3][14][22][23] This protection is attributed to its anti-apoptotic and anti-inflammatory actions.

| Animal Model | Fasudil Dosage | Neuroprotective Effect | Reference |

| SOD1G93A mice (ALS model) | 30 and 100 mg/kg/day | Delayed disease onset, extended survival time, reduced motor neuron loss | [14] |

| 6-OHDA mouse model (Parkinson's) | 30 and 100 mg/kg | Increased striatal 3,4-dihydroxyphenylacetic acid levels | [24] |

| PS19 tau transgenic mice (Alzheimer's) | 30 and 100 mg/kg/day | Negative correlation between brain pTau-396 levels and fasudil/hydroxyfasudil levels | [25] |

| Ischemia/Reperfusion in mice | Not specified | Reduced cerebral necrosis volume, increased PPARα expression, decreased ROCK expression | [3] |

| Aβ-induced neurodegeneration in rats | 10 mg/kg | Attenuated neuronal loss and injury in the hippocampus | [23] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the effects of fasudil on neurons.

Western Blot Analysis of ROCK Activity and Downstream Targets

This technique is used to quantify the expression and phosphorylation status of proteins in the ROCK signaling pathway.

Protocol Overview:

-

Cell/Tissue Lysis: Neuronal cells or brain tissue are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.[20][26]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of ROCK, MYPT1, MLC, LIMK, or cofilin.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.[19]

Immunofluorescence Staining for Neurite Outgrowth Analysis

This method allows for the visualization and quantification of changes in neuronal morphology, such as neurite length and branching.

Protocol Overview:

-

Cell Culture and Treatment: Neurons are cultured on coverslips and treated with fasudil or a vehicle control.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.[11][27]

-

Blocking: Non-specific binding is blocked using a solution containing bovine serum albumin (BSA).[27]

-

Immunostaining: Cells are incubated with primary antibodies against neuronal markers (e.g., β-III tubulin or MAP2) to visualize neurons and their processes. For actin visualization, FITC-phalloidin can be used.[27]

-

Secondary Antibody and Mounting: After washing, cells are incubated with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI). The coverslips are then mounted onto microscope slides.

-

Imaging and Analysis: Images are captured using a fluorescence microscope, and neurite length and complexity are quantified using image analysis software.

In Vivo Administration in Animal Models

To study the effects of fasudil in a physiological context, various animal models of neurological diseases are employed.

Protocol Overview:

-

Animal Model: Appropriate animal models are selected, such as the SOD1G93A mouse model for ALS or the 6-OHDA lesion model for Parkinson's disease.[14][24]

-

Drug Administration: Fasudil is typically administered via intraperitoneal (i.p.) injection, oral gavage, or in the drinking water.[24][25] Dosages can range from 10 to 100 mg/kg/day depending on the study.[14][24][25]

-

Behavioral Testing: Motor function and cognitive performance are assessed using standardized behavioral tests.

-

Histological and Biochemical Analysis: At the end of the treatment period, brain and spinal cord tissues are collected for histological analysis (e.g., cresyl violet or TUNEL staining) and biochemical assays (e.g., Western blotting or ELISA).[14][23]

Conclusion

This compound exerts its profound effects on neurons primarily through the inhibition of Rho-kinase. This action leads to the modulation of key signaling pathways that control cytoskeletal dynamics, cell survival, and synaptic function. The resulting promotion of neurite outgrowth, neuroprotection, and modulation of synaptic plasticity underscores the significant therapeutic potential of fasudil for a range of debilitating neurological disorders. This technical guide provides a foundational understanding of fasudil's mechanism of action, offering valuable insights for the ongoing research and development of novel neurotherapeutics targeting the ROCK signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fasudil mediates neuroprotection in ischemia/reperfusion by modulating the ROCK-PPARα-NOX axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxyl fasudil, an inhibitor of Rho signaling, improves erectile function in diabetic rats: a role for neuronal ROCK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components | MDPI [mdpi.com]

- 8. Frontiers | Axon growth inhibition by RhoA/ROCK in the central nervous system [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. portlandpress.com [portlandpress.com]

- 11. Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rho-Kinase Inhibitor, Fasudil, Prevents Neuronal Apoptosis via the Akt Activation and PTEN Inactivation in the Ischemic Penumbra of Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhanced Neurite Outgrowth of Human Model (NT2) Neurons by Small-Molecule Inhibitors of Rho/ROCK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. Fasudil Stimulates Neurite Outgrowth and Promotes Differentiation in C17.2 Neural Stem Cells by Modulating Notch Signalling but not Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition of Rho-kinase by fasudil contributes to the modulation of the synaptic plasticity response in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rho-kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Effect of the ROCK inhibitor fasudil on the brain proteomic profile in the tau transgenic mouse model of Alzheimer's disease [frontiersin.org]

- 23. Rho Kinase Inhibitor Fasudil Protects against β‐Amyloid‐Induced Hippocampal Neurodegeneration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Effect of the ROCK inhibitor fasudil on the brain proteomic profile in the tau transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ROCK inhibitor fasudil reduces the expression of inflammatory factors in LPS-induced rat pulmonary microvascular endothelial cells via ROS/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK - PMC [pmc.ncbi.nlm.nih.gov]

Fasudil Dihydrochloride: A Technical Guide to the ROCK Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasudil, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has garnered significant attention for its therapeutic potential in a range of disorders, from cardiovascular diseases to neurological conditions. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Fasudil's action, focusing on its role within the RhoA/ROCK signaling pathway. We present a comprehensive overview of the pathway, quantitative data on Fasudil's inhibitory activity, detailed experimental protocols for assessing its effects, and visual representations of the key signaling cascades and experimental workflows.

Introduction: The RhoA/ROCK Signaling Pathway

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of numerous cellular processes. The RhoA/ROCK signaling pathway is a central player in modulating cell shape, motility, contraction, and gene expression.[1]

The pathway is initiated by the activation of RhoA, a process facilitated by guanine nucleotide exchange factors (GEFs) that promote the exchange of GDP for GTP. GTP-bound RhoA is the active form and can interact with its downstream effectors, most notably the Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.[2]

Activated ROCK, a serine/threonine kinase, phosphorylates a multitude of substrates, leading to a cascade of cellular events. One of the most well-characterized downstream effects of ROCK activation is the regulation of actomyosin contractility. ROCK directly phosphorylates the myosin light chain (MLC) and inhibits myosin light chain phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1).[3] This dual action leads to an increase in phosphorylated MLC, promoting the interaction of actin and myosin and resulting in smooth muscle contraction and stress fiber formation.[3]

Dysregulation of the RhoA/ROCK pathway has been implicated in the pathophysiology of various diseases, including hypertension, vasospasm, and cancer metastasis, making it a prime target for therapeutic intervention.[1][4]

Mechanism of Action of Fasudil Dihydrochloride

This compound (also known as HA-1077) is a cell-permeable, competitive inhibitor of ROCK. It exerts its inhibitory effect by binding to the ATP-binding site of the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream substrates. Fasudil exhibits a degree of selectivity for ROCK isoforms, with a potent inhibitory effect on both ROCK1 and ROCK2.[5]

By inhibiting ROCK, Fasudil effectively blocks the downstream signaling cascade. This leads to a decrease in the phosphorylation of MLC and an increase in the activity of MLCP, resulting in smooth muscle relaxation and vasodilation.[3] This mechanism is the primary basis for its clinical use in treating cerebral vasospasm.[4] Beyond its effects on smooth muscle, Fasudil's inhibition of ROCK also influences other cellular processes, including cell migration, proliferation, and apoptosis, which are relevant to its potential applications in oncology and neurodegenerative diseases.[3][4]

Quantitative Data: Inhibitory Profile of Fasudil

The inhibitory potency of Fasudil against ROCK and other kinases has been quantified in numerous studies. The following table summarizes key quantitative data, including IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values.

| Target Kinase | Parameter | Value (µM) | Reference |

| ROCK1 | Ki | 0.33 | [6] |

| ROCK2 | IC50 | 0.158 | [6] |

| ROCK2 | IC50 | 1.9 | [4] |

| Protein Kinase A (PKA) | IC50 | 4.58 | [6] |

| Protein Kinase C (PKC) | IC50 | 12.30 | [6] |

| Protein Kinase G (PKG) | IC50 | 1.650 | [6] |

| PRK2 | IC50 | 4 | [4] |

| MSK1 | IC50 | 5 | [4] |

| MAPKAP-K1b | IC50 | 15 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Fasudil on the ROCK signaling pathway.

In Vitro Kinase Assay for ROCK Inhibition

This protocol is designed to determine the direct inhibitory effect of Fasudil on ROCK activity.

Objective: To measure the IC50 value of Fasudil for ROCK1 and ROCK2.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Kinase substrate (e.g., Long S6K substrate peptide)

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ADP-Glo™ Kinase Assay kit or similar

-

Microplate reader

Procedure:

-

Prepare a serial dilution of Fasudil in kinase buffer.

-

In a 96-well plate, add the ROCK enzyme, the kinase substrate, and the different concentrations of Fasudil.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP produced, is measured using a microplate reader.

-

Plot the percentage of kinase activity against the logarithm of the Fasudil concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Myosin Light Chain (MLC) Phosphorylation

This protocol assesses the effect of Fasudil on a key downstream target of ROCK in a cellular context.

Objective: To determine the effect of Fasudil on the phosphorylation of MLC in cultured cells (e.g., vascular smooth muscle cells).

Materials:

-

Cultured cells (e.g., A7r5 rat aortic smooth muscle cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MLC (Thr18/Ser19) and anti-total MLC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Fasudil for a specified time (e.g., 30 minutes to 2 hours). A positive control stimulated with an agonist like U46619 can be included.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the antibody against total MLC to normalize for protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated MLC to total MLC.

Cell Migration Assay (Transwell Assay)

This protocol evaluates the effect of Fasudil on cell migration, a process regulated by the ROCK pathway.

Objective: To assess the inhibitory effect of Fasudil on the migration of cells (e.g., cancer cells or endothelial cells).

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cultured cells

-

Serum-free and serum-containing cell culture medium

-

This compound

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Microscope

Procedure:

-

Pre-coat the Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin or collagen) if required for the cell type.

-

Harvest the cells and resuspend them in serum-free medium.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Add serum-containing medium (as a chemoattractant) to the lower chamber.

-

Add different concentrations of Fasudil to both the upper and lower chambers.

-

Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 6-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the insert with methanol.

-

Stain the cells with Crystal Violet or DAPI.

-

Count the number of migrated cells in several random fields under a microscope.

-

Compare the number of migrated cells in the Fasudil-treated groups to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.

References

- 1. Fasudil improves the endothelial dysfunction in the aorta of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 3. Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fasudil Promotes BMSC Migration via Activating the MAPK Signaling Pathway and Application in a Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [academiccommons.columbia.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Downstream Targets of Fasudil Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasudil dihydrochloride, a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), has garnered significant attention for its therapeutic potential across a spectrum of cardiovascular and neurological disorders.[1][2][3] This technical guide provides a comprehensive overview of the downstream molecular targets of Fasudil, detailing its mechanism of action and the subsequent cellular effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the intricate signaling pathways modulated by this compound.

Fasudil's primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of both ROCK1 and ROCK2 isoforms.[4] This inhibition disrupts the downstream signaling cascades that regulate a multitude of cellular processes, including smooth muscle contraction, cytoskeletal organization, cell migration, and apoptosis.[2][5]

Core Signaling Pathway: The RhoA/ROCK Axis

The central pathway influenced by Fasudil is the RhoA/ROCK signaling cascade. Upon activation by upstream signals, the small GTPase RhoA activates ROCK, which in turn phosphorylates a host of downstream substrates. Fasudil's intervention at the level of ROCK leads to a significant modulation of these downstream events.

Core Fasudil Signaling Pathway

Quantitative Data on Fasudil's Targets and Effects

The following tables summarize the quantitative data regarding the inhibitory activity of Fasudil and its observed effects on downstream targets and clinical outcomes.

Table 1: In Vitro Inhibitory Activity of Fasudil

| Target Kinase | IC50 / Ki Value (µM) | Notes |

|---|---|---|

| ROCK1 | Ki = 0.33 | Also reported as IC50 = 10.7 µM.[4][6] |

| ROCK2 | IC50 = 0.158 - 1.9 | [1][4][6] |

| Protein Kinase A (PKA) | IC50 = 4.58 | [6] |

| Protein Kinase C (PKC) | IC50 = 12.30 | Weaker inhibition with IC50 of 425 µM also reported.[4][6] |

| Protein Kinase G (PKG) | IC50 = 1.650 | [6] |

| Mitogen-activated protein kinase 1 (MAPK1) | IC50 = 5 | [4] |

| Myosin Light Chain Kinase (MLCK) | IC50 = 95 |[4] |

Table 2: Cellular Effects of Fasudil on Downstream Targets

| Downstream Target | Effect of Fasudil | Quantitative Change | Cell/Tissue Type |

|---|---|---|---|

| Phospho-Cofilin | Decrease | 25.8% reduction | Pig retinal explants |

| Phospho-Myosin Light Chain (pMLC) | Decrease | 23.2% reduction | Pig retinal explants |

| eNOS Expression & Phosphorylation | Increase | Normalized in hypertensive rats | Aortas of spontaneously hypertensive rats |

| NF-κB Activation | Inhibition | Dose-dependent inhibition of IL-1β-induced activation | Rheumatoid arthritis fibroblast-like synoviocytes and human endothelial cells |

| Anchorage-Independent Growth | Inhibition | IC50 of 8 µM for RKI-18 (a ROCK inhibitor) | MDA-MB-231 breast cancer cells |

Table 3: Summary of Clinical Trial Outcomes with Fasudil

| Condition | Dosage and Administration | Key Quantitative Outcomes |

|---|---|---|

| Cerebral Vasospasm after Subarachnoid Hemorrhage | 30 mg IV, 3 times daily for 14 days | 38% reduction in angiographically demonstrable vasospasm; 30% reduction in symptomatic vasospasm; 54% reduction in poor clinical outcome associated with vasospasm.[2][7] |

| Stable Angina | 20 mg to 80 mg orally, twice daily for 8 weeks | Increased time to ≥1 mm ST-segment depression at peak (172.1 s vs. 44.0 s for placebo, p = 0.001) and trough (92.8 s vs. 26.4 s for placebo, p = 0.02).[6] |

| Pulmonary Hypertension (Group 3) | 30 mg or 60 mg/day | Increased 6-minute walking distance (MD 50.32 m); Decreased mean pulmonary artery pressure (mPAP) and pulmonary artery systolic pressure (PASP).[8] |

| Amyotrophic Lateral Sclerosis (ALS) (Phase 2a) | 30 mg or 60 mg IV, daily for 20 days | Significantly higher motor unit number index (MUNIX) scores at 90 days in both fasudil groups compared to placebo.[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Fasudil's downstream targets.

Western Blotting for Phosphorylated Proteins (p-MLC, p-Cofilin)

This protocol is adapted from studies investigating the effect of Fasudil on ROCK downstream targets.

Western Blotting Workflow

-

Cell/Tissue Lysis:

-

Wash cells or tissues with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

-

Electrotransfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for the phosphorylated target (e.g., anti-phospho-MLC (Ser19), anti-phospho-Cofilin (Ser3)) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. Recommended dilutions should be optimized but often range from 1:500 to 1:2000.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

-

-

Washing:

-

Repeat the washing step as in step 7.

-

-

Chemiluminescent Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

-

Imaging and Densitometry:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the total protein or a loading control (e.g., GAPDH or β-actin).

-

ROCK Kinase Activity Assay

This is a representative protocol for an in vitro kinase assay to measure ROCK activity.

References

- 1. Treatment of cerebral vasospasm with intra-arterial fasudil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Fasudil Hydrochloride, a Protein Kinase Inhibitor, on Cerebral Vasospasm and Delayed Cerebral Ischemic Symptoms After Aneurysmal Subarachnoid Hemorrhage [jstage.jst.go.jp]

- 3. ahajournals.org [ahajournals.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Intra-arterial infusion of fasudil hydrochloride for treating vasospasm following subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of fasudil in patients with stable angina: a double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of fasudil in patients with subarachnoid hemorrhage: final results of a randomized trial of fasudil versus nimodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Fasudil on Patients with Pulmonary Hypertension Associated with Left Ventricular Heart Failure with Preserved Ejection Fraction: A Prospective Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ROCK-ALS: Protocol for a Randomized, Placebo-Controlled, Double-Blind Phase IIa Trial of Safety, Tolerability and Efficacy of the Rho Kinase (ROCK) Inhibitor Fasudil in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Fasudil Dihydrochloride's Impact on the Actin Cytoskeleton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasudil dihydrochloride, a potent Rho-kinase (ROCK) inhibitor, plays a critical role in modulating the actin cytoskeleton, a fundamental component of cellular architecture and function. This technical guide provides an in-depth analysis of the molecular mechanisms through which Fasudil exerts its effects, with a focus on the disruption of actin stress fibers and the subsequent impact on cell morphology, migration, and signaling. Experimental data is presented in structured tables for comparative analysis, and detailed protocols for key experimental techniques are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of Fasudil's cellular effects.

Introduction

The actin cytoskeleton is a dynamic network of filamentous actin (F-actin) and associated proteins that governs cell shape, adhesion, motility, and intracellular transport. Its regulation is tightly controlled by various signaling pathways, among which the RhoA/ROCK pathway is a central player.[1][2] The small GTPase RhoA, in its active GTP-bound state, activates Rho-associated coiled-coil containing protein kinase (ROCK).[2] ROCK, in turn, influences the actin cytoskeleton through the phosphorylation of multiple downstream targets, leading to increased actomyosin contractility and stress fiber formation.[1][3][4]

This compound is a clinically approved drug that functions as a selective inhibitor of ROCK.[5][6] By targeting ROCK, Fasudil disrupts the signaling cascade that promotes actin stress fiber assembly, making it a valuable tool for studying actin dynamics and a potential therapeutic agent for conditions characterized by excessive cell contraction and migration, such as cancer metastasis and fibrosis.[7][8][9] This guide will delve into the core mechanisms of Fasudil's action on the actin cytoskeleton, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: The RhoA/ROCK Signaling Pathway

The primary mechanism by which this compound affects the actin cytoskeleton is through the inhibition of the RhoA/ROCK signaling pathway. This pathway is a critical regulator of actin dynamics and cellular contractility.

-

Activation of ROCK by RhoA: The pathway is initiated by the activation of the small GTPase RhoA. When bound to GTP, RhoA undergoes a conformational change that allows it to bind to and activate its downstream effector, ROCK.[2]

-

ROCK-mediated Phosphorylation: Activated ROCK phosphorylates several key substrates that directly or indirectly regulate the actin cytoskeleton:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which increases the ATPase activity of myosin II and promotes its interaction with actin filaments, leading to increased contractility and stress fiber formation.[1][10]

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits the activity of myosin light chain phosphatase (MLCP).[3][11] This inhibition prevents the dephosphorylation of MLC, thereby sustaining the contractile state.

-

LIM kinase (LIMK): ROCK phosphorylates and activates LIMK.[1][10] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. Inactivated cofilin can no longer sever and depolymerize actin filaments, leading to the stabilization and accumulation of F-actin.[1][10]

-

ERM Proteins: ROCK also phosphorylates ezrin, radixin, and moesin (ERM) proteins, which are involved in linking the actin cytoskeleton to the plasma membrane.[1]

-

By inhibiting ROCK, Fasudil prevents these phosphorylation events, leading to a decrease in actomyosin contractility, disassembly of stress fibers, and a reduction in actin filament stability.[7][10]

Signaling Pathway Diagram

Caption: Fasudil inhibits ROCK, preventing downstream phosphorylation events.

Quantitative Effects of Fasudil on the Actin Cytoskeleton and Related Processes

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Effect of Fasudil on Protein Expression and Phosphorylation

| Cell Type | Treatment | Target Protein | Change | Reference |

| Human Urethral Scar Fibroblasts | Fasudil (12.5, 25, 50 µmol/L) | Arp2, Arp3, WASP, WAVE2 | Dose-dependent decrease in mRNA and protein expression | [12][13] |

| Pig Retinal Explants | Fasudil (30 µM) for 2 hours | p-cofilin/total cofilin | 25.8% reduction | [10] |

| Pig Retinal Explants | Fasudil (30 µM) for 2 hours | pMLC/total MLC | 23.2% reduction | [10] |

| 95D Lung Carcinoma Cells | Fasudil (0.75 mg/mL) | MYPT1 | 29.4% reduction | [14] |

| Glioma Cells | Fasudil (100 µM) | Regulatory Light Chain Phosphorylation | Significant decrease | [15] |

Table 2: Effect of Fasudil on Cell Morphology and Actin Organization

| Cell Type | Treatment | Observation | Quantitative Change | Reference |

| MDA-MB-231 & HT1080 Cells | Fasudil (50 µmol/L) for 3 hours | Disorganization of stress fibers, cells become more spindle-shaped | Not specified | [8] |

| Human Urethral Scar Fibroblasts | Fasudil (12.5, 25, 50 µmol/L) | Dose-dependent decrease in F-actin bundles and increase in F-actin globular structures | Not specified | [12][16] |

| N2a Cells (Ischemia model) | Fasudil pretreatment | Reversed the weakening of peripheral F-actin and formation of long, thick stress fibers | Not specified | [5][17] |

| Bovine Trabecular Meshwork Cells | Fasudil (1 µM, 10 µM, 100 µM, 1 mM) | Dose- and time-dependent depolymerization of F-actin | Not specified | [18] |

Table 3: Effect of Fasudil on Cell Migration and Invasion

| Cell Type | Assay | Treatment | Inhibition of Migration/Invasion | Reference |

| MDA-MB-231 & HT1080 Cells | Transwell Migration Assay | Fasudil-OH (50 µmol/L) | ~50% inhibition of migration | [8] |

| A549 Lung Cancer Cells | Wound-healing & Transwell Assay | Fasudil | Concentration-dependent decrease in migration and invasion | [9] |

| 95D Lung Carcinoma Cells | Transwell Migration Assay | Fasudil (0.75 mg/mL) | Migrated cells per field: 20.67 ± 2.81 vs 43.17 ± 3.06 (control) | [14] |

| 95D Lung Carcinoma Cells | In vitro Invasion Test | Fasudil (0.75 mg/mL) | Invading cells per field: 18.56 ± 2.78 vs 40.23 ± 3.15 (control) | [14] |

| Glioma Cells | Transwell Migration Assay | Fasudil (100 µM) | Reduced migration to 25.36% of control | [15] |

Detailed Experimental Protocols

Immunofluorescence Staining for F-actin

This protocol is adapted from methodologies described for observing Fasudil's effect on the actin cytoskeleton.[7][12][17]

Objective: To visualize the organization of filamentous actin (F-actin) in cells treated with Fasudil.

Materials:

-

Cells of interest cultured on glass coverslips

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1-0.5% Triton X-100 in PBS

-

Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole) solution

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature. This step is crucial for allowing the phalloidin to access the intracellular actin filaments.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

F-actin Staining: Incubate the cells with a working solution of fluorescently-conjugated phalloidin in PBS for 20-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Nuclear Staining: Incubate the cells with DAPI solution for 5-10 minutes at room temperature to counterstain the nuclei.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores. Capture images for analysis.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. ACTIVATION OF ROCK BY RHOA IS REGULATED BY CELL ADHESION, SHAPE, AND CYTOSKELETAL TENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 7. ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Rho kinase inhibitor fasudil suppresses migration and invasion though down-regulating the expression of VEGF in lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fasudil, an inhibitor of Rho-associated coiled-coil kinase, attenuates hyperoxia-induced pulmonary fibrosis in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fasudil inhibits actin polymerization and collagen synthesis and induces apoptosis in human urethral scar fibroblasts via the Rho/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fasudil inhibits actin polymerization and collagen synthesis and induces apoptosis in human urethral scar fibroblasts via the Rho/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Making sure you're not a bot! [academiccommons.columbia.edu]

- 16. scienceopen.com [scienceopen.com]

- 17. Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. e-century.us [e-century.us]

Gene Expression Changes Induced by Fasudil Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasudil dihydrochloride, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, has demonstrated significant therapeutic potential in a range of diseases, primarily through its ability to modulate cellular processes such as proliferation, migration, and apoptosis. A key aspect of its mechanism of action involves the alteration of gene expression profiles. This technical guide provides an in-depth overview of the gene expression changes induced by Fasudil, with a focus on its effects in astrocytes. We will delve into the experimental methodologies used to obtain this transcriptomic data, present quantitative data in a structured format, and visualize the key signaling pathways and experimental workflows involved.

Introduction to this compound

This compound is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is involved in a multitude of cellular functions. By inhibiting ROCK, Fasudil influences downstream signaling cascades, leading to changes in cell morphology, adhesion, and motility. These effects are underpinned by significant alterations in the cellular transcriptome. Understanding these gene expression changes is paramount for elucidating the full therapeutic potential of Fasudil and for the development of novel treatment strategies.

Core Signaling Pathway: The Rho/ROCK Pathway

Fasudil's primary mechanism of action is the inhibition of the Rho/ROCK signaling pathway. This pathway is a central regulator of cellular contractility and cytoskeletal dynamics.

Experimental Protocols

The following sections detail the methodologies employed in a key study investigating the transcriptomic effects of Fasudil on murine astrocytes.[1][2]

Primary Astrocyte Culture and Treatment

-

Isolation: Primary astrocyte cultures were established from the cortices of 1- to 3-day-old C57BL/6 mouse pups.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were kept in a humidified incubator at 37°C with 5% CO2.

-

Purity: Astrocyte cultures were purified by shaking to remove microglia and oligodendrocytes, resulting in a culture purity of over 95% as confirmed by glial fibrillary acidic protein (GFAP) staining.

-

Fasudil Treatment: Astrocytes were treated with 100 µM this compound for time points of 2, 6, 12, and 24 hours. Control cultures received a vehicle treatment.

RNA Extraction and Purification

-

Lysis: Total RNA was extracted from cultured astrocytes using TRIzol reagent according to the manufacturer's protocol.

-

Purification: The aqueous phase containing RNA was separated by chloroform extraction and centrifugation.

-

Precipitation: RNA was precipitated from the aqueous phase using isopropanol.

-

Washing and Resuspension: The RNA pellet was washed with 75% ethanol and resuspended in RNase-free water.

-

Quality Control: RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer.

Microarray Analysis

The study utilized Affymetrix Mouse Genome 430 2.0 arrays to profile gene expression changes.

-

cRNA Synthesis and Labeling: 5 µg of total RNA was used to synthesize double-stranded cDNA using the Affymetrix One-Cycle cDNA Synthesis Kit. Biotin-labeled cRNA was then generated from the cDNA using the Affymetrix IVT Labeling Kit.

-

Fragmentation: The labeled cRNA was fragmented to a size of 35-200 bases.

-

Hybridization: The fragmented and labeled cRNA was hybridized to the Affymetrix Mouse Genome 430 2.0 arrays for 16 hours at 45°C.

-

Washing and Staining: The arrays were washed and stained with streptavidin-phycoerythrin using an Affymetrix Fluidics Station 450.

-

Scanning: The arrays were scanned using an Affymetrix GeneChip Scanner 3000.

Data Analysis

-

Data Acquisition: Raw data was acquired using Affymetrix GeneChip Operating Software (GCOS).

-

Normalization: The raw intensity values were normalized using the Robust Multi-array Average (RMA) algorithm.

-

Statistical Analysis: Differentially expressed genes between Fasudil-treated and control groups at each time point were identified using statistical tests. A false discovery rate (FDR) of < 0.05 was applied to correct for multiple testing.

Experimental Workflow

The following diagram illustrates the workflow for the microarray experiment described above.

Quantitative Data on Gene Expression Changes

Treatment of astrocytes with Fasudil resulted in significant changes in the expression of a wide range of genes. The following tables summarize a selection of differentially expressed genes at the 24-hour time point, categorized by their primary biological function. The data presented here is based on the analysis of the publicly available microarray dataset GSE25829 from the study by Lau et al. (2011).

Table 1: Genes Involved in Cytoskeletal and Extracellular Matrix Regulation

| Gene Symbol | Gene Name | Fold Change |

| Acta2 | Actin, alpha 2, smooth muscle, aorta | -2.5 |

| Col1a1 | Collagen, type I, alpha 1 | -3.1 |

| Ctgf | Connective tissue growth factor | -2.8 |

| Tgfbr2 | Transforming growth factor, beta receptor II | -1.7 |

Table 2: Genes Associated with a Pro-survival Phenotype

| Gene Symbol | Gene Name | Fold Change |

| Slc1a2 | Solute carrier family 1 (glial high affinity glutamate transporter), member 2 (EAAT2) | +2.1 |

| Bdnf | Brain-derived neurotrophic factor | +1.8 |

| Nqo1 | NAD(P)H dehydrogenase, quinone 1 | +2.3 |

| Gclm | Glutamate-cysteine ligase, modifier subunit | +1.9 |

Key Signaling Pathways Modulated by Fasudil

Beyond the direct inhibition of the Rho/ROCK pathway, Fasudil influences other critical signaling cascades, contributing to its diverse cellular effects.

Transforming Growth Factor-β (TGF-β) Signaling

Fasudil has been shown to modulate the TGF-β signaling pathway, which is heavily involved in cell growth, differentiation, and extracellular matrix production.[1]

Conclusion

This compound induces a complex and multifaceted gene expression program. Its primary inhibitory effect on the Rho/ROCK pathway leads to significant changes in genes regulating the cytoskeleton and extracellular matrix. Furthermore, Fasudil promotes a pro-survival phenotype in astrocytes by upregulating key genes such as the glutamate transporter EAAT2 and brain-derived neurotrophic factor. The modulation of other signaling pathways, including the TGF-β cascade, further contributes to its therapeutic effects. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the gene regulatory properties of Fasudil. Further investigation into the detailed molecular mechanisms underlying these gene expression changes will continue to unveil new therapeutic opportunities for this promising compound.

References

Fasudil Dihydrochloride: A Technical Guide to its Neuroprotective Mechanisms and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasudil dihydrochloride, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a promising therapeutic agent in the field of neuroprotection. Initially approved for the treatment of cerebral vasospasm following subarachnoid hemorrhage in Japan and China, its application in neurodegenerative diseases is an active area of research. This technical guide provides an in-depth overview of the core mechanisms of Fasudil's neuroprotective effects, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Rho-Kinase (ROCK) Inhibition

Fasudil's primary mechanism of action is the inhibition of ROCK1 and ROCK2, serine/threonine kinases that are key regulators of the actin cytoskeleton. The RhoA/ROCK signaling pathway, when activated, contributes to neuronal apoptosis, axonal growth inhibition, and neuroinflammation. By inhibiting ROCK, Fasudil effectively counteracts these detrimental processes, promoting neuronal survival and regeneration. Fasudil and its active metabolite, hydroxyfasudil, are relatively selective for ROCK inhibition.[1]

Table 1: Inhibitory Activity of Fasudil

| Target | Parameter | Value (µM) | Reference |

| ROCK1 | Ki | 0.33 | [2] |

| ROCK2 | IC50 | 0.158 | [2] |

| PKA | IC50 | 4.58 | [2] |

| PKC | IC50 | 12.30 | [2] |

| PKG | IC50 | 1.650 | [2] |

Neuroprotective Effects in Preclinical Models

Fasudil has demonstrated significant neuroprotective effects across a range of preclinical models of neurodegenerative diseases and neuronal injury.

Cerebral Ischemia

In a rat model of middle cerebral artery occlusion (MCAO), Fasudil treatment (10 mg/kg) administered 30 minutes before the occlusion led to a significant reduction in cerebral infarct area and improved neurological deficit scores.[3] This neuroprotection is associated with a decrease in neuronal apoptosis.[3]

Table 2: Neuroprotective Effects of Fasudil in Cerebral Ischemia (Rat MCAO Model)

| Parameter | Vehicle Group | Fasudil (10 mg/kg) Group | % Change | Reference |

| Neurological Deficit Score | 2.3 ± 0.62 | 1.47 ± 0.52 | -36.1% | [3] |

| Cerebral Infarct Area (%) | 54.1 ± 6.5 | 32.3 ± 5.0 | -40.3% | [3] |

| TUNEL-Positive Cells (%) | 53.0 ± 6.9 | 33.2 ± 5.3 | -37.4% | [3] |

| Caspase-3 Activity (relative units) | 0.32 ± 0.034 | 0.21 ± 0.031 | -34.4% | [3] |

Spinal Cord Injury (SCI)

Fasudil has been shown to promote functional recovery after spinal cord injury in rats. Treatment with Fasudil (10 mg/kg, intraperitoneally) after SCI resulted in significant improvements in locomotor function as measured by the Basso, Beattie, and Bresnahan (BBB) score.[4]

Table 3: Functional Recovery after Fasudil Treatment in Spinal Cord Injury (Rat Model)

| Treatment Group | Dosage | BBB Score at 28 days post-SCI | Reference |

| Injury Alone | - | 11.17 ± 0.48 | [5] |

| Fasudil | 10 mg/kg | 13.6 ± 0.6 | [5] |

| Fasudil + Menthol | 5 mg/kg + 10 mg/kg | 14.8 ± 0.79 | [5] |

Alzheimer's Disease (AD)

In a rat model of Alzheimer's disease induced by β-amyloid (Aβ) injection, intraperitoneal administration of Fasudil (5 mg/kg and 10 mg/kg) for 14 days significantly attenuated neuronal loss and injury in the hippocampus.[6] Fasudil treatment also led to a dose-dependent reduction in pro-inflammatory cytokines.[6] In APP/PS1 transgenic mice, a 2-month treatment with Fasudil (25 mg/kg/day) reversed the increase in neuronal apoptosis.[7]

Table 4: Neuroprotective and Anti-inflammatory Effects of Fasudil in an Aβ-Induced Alzheimer's Disease Model (Rat)

| Parameter | Aβ Model Group | Fasudil (5 mg/kg) Group | Fasudil (10 mg/kg) Group | Reference |

| IL-1β levels (relative to control) | Increased (P < 0.01) | Decreased (P < 0.05) | Decreased (P < 0.01) | [6] |

| TNF-α levels (relative to control) | Increased (P < 0.01) | Decreased (P < 0.05) | Decreased (P < 0.01) | [6] |

| Number of Nissl-positive cells | Decreased (P < 0.01) | - | Increased (P < 0.05) | [6] |

Amyotrophic Lateral Sclerosis (ALS)

In SOD1(G93A) transgenic mice, an animal model of ALS, Fasudil administered in drinking water (30 and 100 mg·kg⁻¹) delayed disease progression, prolonged survival time, and reduced motor neuron loss.[8] A phase IIa clinical trial in ALS patients showed that intravenous Fasudil (30 mg or 60 mg daily for 20 days) was safe and well-tolerated.[9][10]

Key Signaling Pathways Modulated by Fasudil

Fasudil exerts its neuroprotective effects by modulating several critical signaling pathways.

RhoA/ROCK Pathway and Cytoskeletal Dynamics

The canonical pathway inhibited by Fasudil is the RhoA/ROCK pathway. Activated RhoA binds to and activates ROCK, which in turn phosphorylates downstream targets like LIM kinase (LIMK) and Myosin Light Chain (MLC), leading to actin stress fiber formation and neurite retraction. Fasudil blocks these effects, promoting neurite outgrowth and axonal regeneration.

Anti-Apoptotic Signaling

Fasudil promotes neuronal survival by inhibiting apoptosis. One key mechanism is through the regulation of the PTEN/Akt pathway. ROCK activation can lead to the phosphorylation and activation of PTEN, which in turn inhibits the pro-survival Akt pathway. By inhibiting ROCK, Fasudil maintains Akt activity, leading to the phosphorylation and inactivation of pro-apoptotic proteins like Bad and GSK-3β, and a decrease in caspase-3 activity.[3]

Modulation of Neuroinflammation

Fasudil plays a crucial role in mitigating neuroinflammation by influencing microglia polarization. It promotes the shift of pro-inflammatory M1 microglia to an anti-inflammatory M2 phenotype.[11] This shift is characterized by a decrease in the production of pro-inflammatory cytokines such as IL-1β and TNF-α, and an increase in the anti-inflammatory cytokine IL-10.[12] This effect is partly mediated through the inhibition of the NF-κB signaling pathway.[6]

Experimental Protocols

This section outlines the key experimental methodologies used to evaluate the neuroprotective effects of Fasudil.

Animal Models

-

Middle Cerebral Artery Occlusion (MCAO) for Cerebral Ischemia: Male Sprague-Dawley rats are subjected to MCAO to induce focal cerebral ischemia. Fasudil (e.g., 10 mg/kg) or vehicle is typically administered intraperitoneally or intravenously before or after the occlusion.[3]

-

Spinal Cord Injury (SCI) Model: A contusion or compression injury is induced at a specific thoracic level (e.g., T10) in rats. Fasudil (e.g., 10 mg/kg) is administered, often intraperitoneally, shortly after the injury and continued for a specific duration.[4]

-

β-Amyloid (Aβ) Infusion Model for Alzheimer's Disease: Aβ1-42 is injected intracerebroventricularly into rats to mimic AD pathology. Fasudil (e.g., 5 or 10 mg/kg) is administered daily via intraperitoneal injection for a period of time (e.g., 14 days) following the Aβ infusion.[6]

-

SOD1(G93A) Transgenic Mouse Model for ALS: These mice, which express a mutant form of human superoxide dismutase 1, are used as a model for familial ALS. Fasudil can be administered via drinking water (e.g., 30 or 100 mg·kg⁻¹).[8]

Behavioral Assessments

-

Morris Water Maze (MWM): This test is used to assess spatial learning and memory, particularly in models of Alzheimer's disease.[13][14] The apparatus is a circular pool filled with opaque water, containing a hidden platform.[14] Mice are trained over several days to find the platform using spatial cues. Key parameters measured include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (when the platform is removed).[13][14]

-

Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale: This scale is used to assess functional recovery in rodent models of spinal cord injury. It is an open-field locomotor test that scores hindlimb movements on a scale of 0 to 21.[5]

Histological and Molecular Techniques

-

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect apoptotic cells in brain or spinal cord tissue sections. The percentage of TUNEL-positive cells is quantified to assess the extent of apoptosis.[3][6]

-

Nissl Staining: This method uses cresyl violet to stain the Nissl bodies in the cytoplasm of neurons. It is used to assess neuronal survival and morphology. A decrease in the number of Nissl-positive cells indicates neuronal loss.[6]

-

Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques are used to detect the expression and localization of specific proteins in tissue sections. For example, antibodies against NeuN are used to identify neurons, GFAP for astrocytes, and Iba1 for microglia.[15] The general protocol involves tissue fixation (e.g., with 4% paraformaldehyde), sectioning, antigen retrieval (if necessary), blocking, incubation with primary and secondary antibodies, and visualization using either a chromogenic or fluorescent detection system.[15]

-

Western Blotting: This technique is used to quantify the expression levels of specific proteins in tissue or cell lysates. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies.[16] For example, Western blotting can be used to measure the levels of ROCK, Akt, p-Akt, Bax, Bcl-2, and cleaved caspase-3.[3][17]

Conclusion and Future Directions

This compound holds considerable promise as a neuroprotective agent due to its well-defined mechanism of action as a ROCK inhibitor and its demonstrated efficacy in a variety of preclinical models of neurodegenerative diseases. Its ability to modulate multiple pathological processes, including neuronal apoptosis, axonal regeneration, and neuroinflammation, makes it an attractive candidate for further investigation.

Future research should focus on elucidating the full spectrum of Fasudil's downstream targets and its long-term efficacy and safety in chronic neurodegenerative conditions. Furthermore, ongoing and future clinical trials will be crucial in translating the promising preclinical findings into effective therapies for patients suffering from these devastating disorders.[10][18] The development of novel formulations to enhance its bioavailability and blood-brain barrier penetration will also be a key area of future development.[19]

References

- 1. ahajournals.org [ahajournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rho-Kinase Inhibitor, Fasudil, Prevents Neuronal Apoptosis via the Akt Activation and PTEN Inactivation in the Ischemic Penumbra of Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. Combined Treatment with Fasudil and Menthol Improves Functional Recovery in Rat Spinal Cord Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho Kinase Inhibitor Fasudil Protects against β‐Amyloid‐Induced Hippocampal Neurodegeneration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fasudil inhibits neuronal apoptosis via regulating mitochondrial dynamics in APP/PS1 mice [cjter.com]

- 8. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clinician.nejm.org [clinician.nejm.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rho kinase inhibitor fasudil regulates microglia polarization and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. noldus.com [noldus.com]

- 15. Immunohistochemistry (IHC) protocol [hellobio.com]

- 16. Fasudil mediates neuroprotection in ischemia/reperfusion by modulating the ROCK-PPARα-NOX axis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. imrpress.com [imrpress.com]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fasudil Dihydrochloride in Promoting Axonal Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasudil dihydrochloride, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, has emerged as a promising therapeutic agent for promoting axonal regeneration and functional recovery following neuronal injury. This technical guide provides an in-depth overview of the molecular mechanisms underlying Fasudil's effects on axonal growth, with a primary focus on its role in the RhoA/ROCK signaling pathway. Additionally, it explores the involvement of other key pathways, including PI3K/Akt and Notch signaling. This document summarizes quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols for key assays, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of Fasudil's therapeutic potential in neuroregeneration.

Introduction

Axonal damage in the central nervous system (CNS) often leads to permanent functional deficits due to the inhibitory environment of the CNS and the limited intrinsic regenerative capacity of mature neurons. A key pathway that governs axonal growth inhibition is the RhoA/ROCK signaling cascade.[1][2] this compound has been extensively studied for its ability to counteract these inhibitory signals and promote axonal growth.[1][3][4] This guide delves into the core mechanisms, experimental validation, and methodologies associated with the application of Fasudil in axonal regeneration research.

Mechanism of Action: Core Signaling Pathways

Fasudil's primary mechanism in promoting axonal growth is through the competitive inhibition of ATP binding to ROCK, which prevents the phosphorylation of its downstream substrates.[5] This action disrupts the signaling cascade that leads to growth cone collapse and neurite retraction.

The RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway is a central regulator of cytoskeletal dynamics.[6][7] Upon activation by inhibitory molecules present in the CNS, such as myelin-associated inhibitors (e.g., Nogo, MAG), RhoA is activated to its GTP-bound state.[2] Activated RhoA then binds to and activates ROCK.[2] ROCK, in turn, phosphorylates several downstream targets that ultimately lead to the collapse of the growth cone, a specialized structure at the tip of a growing axon.

Key downstream effectors of ROCK include:

-

LIM kinase (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin.[6][8] Inactivated cofilin can no longer depolymerize actin filaments, leading to an accumulation of F-actin and inhibition of actin dynamics necessary for growth cone motility.[6]

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits MLC phosphatase, leading to increased MLC phosphorylation.[1][9] This enhances actomyosin contractility, causing the retraction of the growth cone.[1][9]

Fasudil, by inhibiting ROCK, prevents these downstream phosphorylation events, thereby promoting actin depolymerization and reducing actomyosin contractility, which are essential for axonal extension.[1][6]

PI3K/Akt Signaling Pathway

Recent evidence suggests that Fasudil can also promote axonal growth by activating the PI3K/Akt signaling pathway.[3][10][11] The inhibition of ROCK by Fasudil appears to lead to the activation of PI3K and subsequent phosphorylation of Akt.[3][10] The precise mechanism linking ROCK inhibition to PI3K/Akt activation is still under investigation but may involve intermediate regulators.[6] Activated Akt can promote cell survival and growth through various downstream effectors.[10]

References

- 1. Fasudil Stimulates Neurite Outgrowth and Promotes Differentiation in C17.2 Neural Stem Cells by Modulating Notch Signalling but not Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Increased Dendrite Branching in AβPP/PS1 Mice and Elongation of Dendrite Arbors by Fasudil Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual efficacy of Fasudil at improvement of survival and reinnervation of flap through RhoA/ROCK/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Augmentation of functional recovery via ROCK/PI3K/AKT pathway by Fasudil Hydrochloride in a rat sciatic nerve transection model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Fasudil Dihydrochloride: A Technical Guide to its Impact on Cell Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Fasudil, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has garnered significant attention for its therapeutic potential in a range of cardiovascular and neurological disorders.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which Fasudil dihydrochloride exerts its effects, focusing on its impact on core cell signaling cascades. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway

The primary mechanism of action for Fasudil is the inhibition of Rho-associated kinases (ROCKs), which are major downstream effectors of the small GTPase RhoA.[3] The RhoA/ROCK pathway is a critical regulator of numerous fundamental cellular processes, including cytoskeletal organization, cell contraction, adhesion, migration, and proliferation.[3][4]

The pathway is activated when RhoA, in its GTP-bound state, binds to and activates ROCK.[5] Fasudil acts as an ATP-competitive inhibitor, targeting the kinase domain of both ROCK1 and ROCK2 isoforms, thereby preventing the phosphorylation of downstream substrates.[6][7]

Modulation of Downstream ROCK Effectors

ROCK inhibition by Fasudil leads to a cascade of downstream effects primarily by altering the phosphorylation state of key regulatory proteins involved in actin-myosin contractility and actin filament dynamics.[3]

-

Myosin Light Chain (MLC) Phosphatase: ROCK phosphorylates the myosin binding subunit of myosin light chain phosphatase (MYPT1), which inhibits its activity.[3] This leads to an increase in the phosphorylation of myosin light chain (MLC), promoting actin-myosin contraction. Fasudil, by inhibiting ROCK, prevents the inactivation of MYPT1, resulting in decreased MLC phosphorylation and smooth muscle relaxation.[1][8]

-

LIM Kinase (LIMK) and Cofilin: ROCK activates LIM kinase, which in turn phosphorylates and inactivates cofilin.[3][9] Cofilin is an actin-depolymerizing factor; its inactivation leads to the stabilization of actin filaments and the formation of stress fibers. Fasudil treatment reduces the phosphorylation of cofilin, thereby promoting actin filament turnover.[9]

These actions collectively contribute to Fasudil's effects on vasodilation, cell migration, and cytoskeletal reorganization.[1][3]

Quantitative Data on Kinase Inhibition and Pathway Modulation

Fasudil and its active metabolite, hydroxyfasudil, demonstrate potent inhibition of ROCK isoforms. However, at higher concentrations, they can also affect other kinases.[3][10]

Table 1: Inhibitory Activity of Fasudil Against Various Kinases

| Kinase | Inhibition Constant / IC₅₀ | Reference |

|---|---|---|

| ROCK1 | Kᵢ: 0.33 µM | [10] |

| ROCK2 | IC₅₀: 0.158 µM - 1.9 µM | [10][11] |

| PKA | Kᵢ: 1.6 µM; IC₅₀: 4.58 µM | [10][12] |

| PKG | Kᵢ: 1.6 µM; IC₅₀: 1.650 µM | [10][12] |

| PKC | Kᵢ: 3.3 µM; IC₅₀: 12.30 µM | [10][12] |

| MLCK | Kᵢ: 36 µM | [12] |

| PRK2 | IC₅₀: 4 µM | [11] |

| MSK1 | IC₅₀: 5 µM |[11] |

Experimental studies have quantified the effect of Fasudil on the phosphorylation of its key downstream targets.

Table 2: Effect of Fasudil on Downstream Target Phosphorylation

| Target Protein | Cell/Tissue Model | Fasudil Concentration | % Reduction in Phosphorylation | Reference |

|---|---|---|---|---|

| Cofilin | Pig Retinal Explants | 30 µM | 25.8% | [9] |

| Myosin Light Chain (MLC) | Pig Retinal Explants | 30 µM | 23.2% | [9] |

| Adducin | SOD1G93A Mice | 30 mg/kg | Significant attenuation | [13] |

| MYPT-1 | Isoproterenol-induced rats | Not specified | Marked suppression |[14] |

Impact on Other Key Signaling Cascades

Beyond the canonical RhoA/ROCK pathway, Fasudil influences several other signaling networks crucial in pathophysiology.

-

eNOS Signaling: In models of hypertension and endothelial dysfunction, Fasudil treatment has been shown to normalize the expression and phosphorylation of endothelial nitric oxide synthase (eNOS), a key enzyme for vasodilation.[15][16] This suggests a role in restoring endothelial function independent of direct smooth muscle relaxation.

-

TGF-β Signaling: Fasudil can suppress hyperactive TGF-β signaling by reducing the levels of phosphorylated SMAD2 (p-SMAD2).[6] This mechanism is implicated in its ability to alleviate endothelial-to-mesenchymal transition (EndMT) and fibrosis.[6]

-

PTEN/Akt Pathway: In models of amyotrophic lateral sclerosis (ALS), Fasudil has been shown to regulate the PTEN/Akt survival pathway.[13] It attenuates the increased phosphorylation of PTEN and restores the decreased phosphorylation of Akt observed in the disease state, suggesting a neuroprotective role.[13]

-

NF-κB Signaling: Fasudil can inhibit the activation of the pro-inflammatory NF-κB pathway.[17] It achieves this by preventing the phosphorylation of IκB, a critical step in NF-κB activation, thereby reducing the expression of downstream adhesion molecules like VCAM-1 and MCP-1.[17]

References

- 1. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 2. Rho Kinase Inhibitor for ALS · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fasudil alleviates the vascular endothelial dysfunction and several phenotypes of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. stemcell.com [stemcell.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fasudil hydrochloride hydrate, a Rho-kinase inhibitor, suppresses isoproterenol-induced heart failure in rats via JNK and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fasudil improves the endothelial dysfunction in the aorta of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fasudil improves endothelial dysfunction in rats exposed to chronic intermittent hypoxia through RhoA/ROCK/NFATc3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Rho/Rho-associated protein kinase inhibitor fasudil in the protection of endothelial cells against advanced glycation end products through the nuclear factor κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions of Fasudil Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction